3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide
Description
This compound features a pyrimido[5,4-b]indole core fused with a pyrazole moiety via a propanamide linker. The pyrimidoindole system is substituted with a methyl group at position 8 and a ketone at position 4, while the pyrazole ring is 1,3,5-trimethylated.
Properties
IUPAC Name |
3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-12-5-6-17-15(9-12)19-20(24-17)21(29)27(11-23-19)8-7-18(28)22-10-16-13(2)25-26(4)14(16)3/h5-6,9,11,24H,7-8,10H2,1-4H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRZCXTWFLWBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCC4=C(N(N=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide typically involves multi-step organic reactions. The process begins with the formation of the pyrimidoindole core, followed by the introduction of the pyrazole moiety through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the pyrazole and pyrimidoindole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares a pyrimidoindole-propanamide scaffold with several analogs but differs in substituent patterns. Key structural differences and implications are summarized in Table 1.
Table 1: Structural Comparison of Pyrimidoindole-Propanamide Derivatives
Key Observations :
- Methoxy or fluorine substituents (e.g., ) enhance polarity and metabolic stability, whereas methyl groups may prioritize lipophilicity .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Spectral Data Insights :
Biological Activity
The compound 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide belongs to the class of pyrimidoindoles, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanism of action, structure–activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidoindole core and a trimethylpyrazole moiety. Its molecular formula is , with a molecular weight of approximately 342.41 g/mol. The presence of various functional groups enhances its potential interactions with biological targets.
The biological activity of this compound primarily involves its interaction with Toll-like receptors (TLRs), particularly TLR4. TLRs play a crucial role in the immune response by recognizing pathogen-associated molecular patterns. The compound has been shown to act as an agonist for TLR4, leading to the activation of downstream signaling pathways that result in the production of pro-inflammatory cytokines such as IL-6 and IP-10 .
Structure–Activity Relationship (SAR)
Recent studies have investigated the SAR of pyrimidoindoles to optimize their biological efficacy. Modifications at specific positions on the pyrimidoindole scaffold have demonstrated varying effects on TLR4 activation and cytokine production:
| Compound | Modification | TLR4 Activity | Cytokine Production |
|---|---|---|---|
| Compound 1 | N5 Methylation | Increased | Higher IL-6 levels |
| Compound 36 | C8 Phenyl Group | Enhanced | Lower IL-6, Higher IP-10 |
| Compound 39 | C8 β-Naphthyl Group | Significant | Moderate IL-6 levels |
These findings indicate that specific structural modifications can lead to enhanced biological activity and reduced cytotoxicity.
Biological Activity Studies
In vitro studies using murine and human immune cells have shown that the compound exhibits potent TLR4 agonist activity at submicromolar concentrations. For instance, in primary murine bone marrow-derived dendritic cells (mBMDC), treatment with this compound resulted in significant IL-6 release while maintaining higher levels of IP-10 production .
Additionally, cytotoxicity assays indicated that certain derivatives had lower toxicity profiles compared to non-methylated counterparts. This suggests that strategic modifications can optimize therapeutic indices without compromising efficacy.
Case Studies
- Inflammatory Response Modulation : In a study evaluating the effects of various pyrimidoindoles on cytokine release in response to LPS stimulation in mBMDCs, the compound significantly modulated the inflammatory response by differentially regulating IL-6 and IP-10 production.
- Antimicrobial Activity : Although primarily studied for immunomodulatory effects, related compounds within the pyrimidoindole class have shown promising antimicrobial properties against Gram-positive and Gram-negative bacteria. The incorporation of specific substituents has been linked to enhanced antibacterial activity exceeding that of standard antibiotics like ampicillin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
